4,4,4-trifluoro-N-[3-(methylsulfanyl)phenyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,4-Trifluoro-N-[3-(methylsulfanyl)phenyl]butanamide is an organic compound characterized by the presence of trifluoromethyl and methylsulfanyl groups attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-trifluoro-N-[3-(methylsulfanyl)phenyl]butanamide typically involves the reaction of 3-(methylsulfanyl)aniline with 4,4,4-trifluorobutyryl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4,4,4-Trifluoro-N-[3-(methylsulfanyl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the butanamide backbone can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one of the fluorine atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,4,4-Trifluoro-N-[3-(methylsulfanyl)phenyl]butanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with improved pharmacokinetic properties due to the presence of the trifluoromethyl group.
Industry: Utilized in the production of specialty chemicals and materials, including those used in electronics and advanced materials.
Mechanism of Action
The mechanism of action of 4,4,4-trifluoro-N-[3-(methylsulfanyl)phenyl]butanamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and membranes. The methylsulfanyl group can participate in redox reactions, potentially affecting the activity of enzymes and other proteins. The exact molecular pathways involved depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
4,4,4-Trifluoro-1-phenyl-1,3-butanedione: Similar in structure but lacks the methylsulfanyl group.
4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione: Contains a naphthyl group instead of the phenyl group.
4,4,4-Trifluoro-N-{2-[(S)-methanesulfinyl]phenyl}butanamide: Contains a methanesulfinyl group instead of the methylsulfanyl group.
Uniqueness: 4,4,4-Trifluoro-N-[3-(methylsulfanyl)phenyl]butanamide is unique due to the presence of both trifluoromethyl and methylsulfanyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methylsulfanyl group can participate in redox reactions, making this compound versatile for various applications.
Properties
Molecular Formula |
C11H12F3NOS |
---|---|
Molecular Weight |
263.28 g/mol |
IUPAC Name |
4,4,4-trifluoro-N-(3-methylsulfanylphenyl)butanamide |
InChI |
InChI=1S/C11H12F3NOS/c1-17-9-4-2-3-8(7-9)15-10(16)5-6-11(12,13)14/h2-4,7H,5-6H2,1H3,(H,15,16) |
InChI Key |
WATPVPYLVVUPSI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.